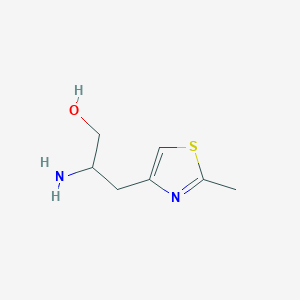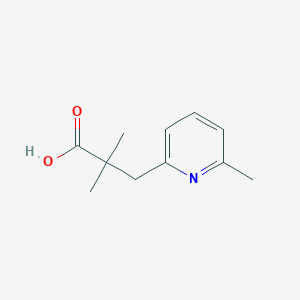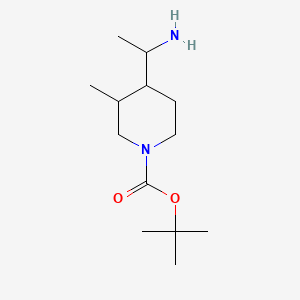
2-(3-Methoxyisoxazol-5-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxy group attached to the oxazole ring and an ethanamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the methoxy and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction. The methoxy group can be introduced via methylation, and the ethanamine side chain can be added through reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The methoxy group and the ethanamine side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .
Wissenschaftliche Forschungsanwendungen
2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and interactions.
Medicine: Oxazole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including antimicrobial, anticancer, and anti-inflammatory applications.
Wirkmechanismus
The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring and the methoxy group can interact with enzymes and receptors, modulating their activity. The ethanamine side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine is unique due to the presence of both the methoxy group and the ethanamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
2-(3-methoxy-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
QAGNMYIFPUACDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)






